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molecular formula C11H16N6 B8306369 N-(azepan-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(azepan-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B8306369
M. Wt: 232.29 g/mol
InChI Key: GAJGGDBGHBJMRS-UHFFFAOYSA-N
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Patent
US09273028B2

Procedure details

Tert-butyl 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)azepane-1-carboxylate (0.5 g, 1.1 mmol) was dissolved conc HCl:EtOH (1:3, 10 mL) and the solution was heated to 60° C. for 4 h. The reaction mixture was concentrated in vacuo and the residue obtained was dissolved in MeOH and treated with solid supported carbonate resin to neutralize the solution. The reaction mixture stirred for 2 h and filtered off slurry, washed solid with MeOH (2×20 mL). The filtrate was concentrated in vacua to afford the titled intermediate (200 mg, 80%), which was used in the next step without further purification. LCMS: m/z [M+1]=233.
Name
HCl EtOH
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CCOC[N:7]1[C:11]2=[N:12][CH:13]=[N:14][C:15]([NH:16][CH:17]3[CH2:23][CH2:22][CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18]3)=[C:10]2[CH:9]=[N:8]1.Cl.CCO.C(=O)([O-])[O-]>CO>[NH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH:17]([NH:16][C:15]2[N:14]=[CH:13][N:12]=[C:11]3[NH:7][N:8]=[CH:9][C:10]=23)[CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C[Si](CCOCN1N=CC=2C1=NC=NC2NC2CN(CCCC2)C(=O)OC(C)(C)C)(C)C
Name
HCl EtOH
Quantity
10 mL
Type
reactant
Smiles
Cl.CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
ADDITION
Type
ADDITION
Details
treated with solid
FILTRATION
Type
FILTRATION
Details
filtered off slurry
WASH
Type
WASH
Details
washed solid with MeOH (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacua

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(CCCC1)NC1=C2C(=NC=N1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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